Disperse Orange 30

Description

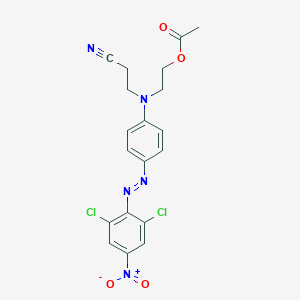

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)diazenyl]anilino]ethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17Cl2N5O4/c1-13(27)30-10-9-25(8-2-7-22)15-5-3-14(4-6-15)23-24-19-17(20)11-16(26(28)29)12-18(19)21/h3-6,11-12H,2,8-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROPYWXVRNREIQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCN(CCC#N)C1=CC=C(C=C1)N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17Cl2N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4063745 | |

| Record name | C.I. Disperse Orange 30 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5261-31-4, 12223-23-3, 73299-41-9, 50814-77-2, 39328-03-5 | |

| Record name | 3-[[2-(Acetyloxy)ethyl][4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]amino]propanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5261-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | C.I. Disperse Orange 30 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005261314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Disperse Orange 30 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4063745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-[N-(2-cyanoethyl)-4-[(2,6-dichloro-4-nitrophenyl)azo]anilino]ethyl acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.701 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-[[2-(acetyloxy)ethyl][4-[2-(2,6-dichloro-4-nitrophenyl)diazenyl]phenyl]amino] | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenamine, N-(2-acetoxy)ethyl-N-(2-cyano)ethyl-4-(((2,6-dichloro-4-nitro)phenyl)azo)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanenitrile, 3-((2-(acetyloxy)ethyl)(4-((2,6-dichloro-4-nitrophenyl)azo)phenyl)amino)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2,6-Dichloro-4-nitrophenylazo)-N-(beta-acetoxyethyl)-N-(beta-cyanoethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Derivatization Methodologies of Disperse Orange 30

Advanced Synthetic Routes for Disperse Orange 30

The synthesis of this compound, a monoazo dye, traditionally relies on the well-established sequence of diazotization and azo coupling. researchgate.netinstras.com However, recent research has focused on advancing these methods to improve efficiency, safety, and environmental footprint.

Investigation of Novel Precursors and Reaction Pathways

The conventional manufacturing process for this compound involves the diazotization of 2,6-dichloro-4-nitroaniline (B1670479), which then couples with N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline. researchgate.netinstras.com Research into novel precursors for similar high-performance disperse dyes often involves modifying either the diazo or the coupling component to enhance specific properties of the final dye.

For instance, in the synthesis of analogous azo dyes, alternative diazo components like 3-amino-5-nitro google.comjustia.combenzisothiazole have been used to create dyes with high resistance to alkaline conditions and peroxide bleaching. nih.gov While not a direct precursor to this compound, this demonstrates a pathway for creating dyes with enhanced stability by altering the heterocyclic diazo component.

On the coupling component side, modifications to the N-substituted aniline (B41778) are a key area of investigation. Patents for high-performance disperse dyes describe a wide variety of N-substituted anilines with different alkyl and functional groups to improve fastness properties. google.comjustia.com For example, replacing the N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline with other N,N-dialkylanilines can be explored to tune the dye's properties. nih.gov

Optimization of Reaction Conditions for Enhanced Yield and Purity

The optimization of reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are manipulated include temperature, pH, and the use of catalysts or specialized reaction systems.

The diazotization of aromatic amines and the subsequent azo coupling are highly sensitive to pH and temperature. For the coupling reaction of similar azo dyes, maintaining a specific pH range, often mildly acidic (pH 4-7), is crucial for achieving optimal color strength and stability. researchgate.net The temperature of the coupling reaction also significantly impacts the final product; studies on related azo dyes have shown that controlling the temperature, for instance at 30°C, can maximize the absorbance of the resulting adduct, which is indicative of a higher yield.

Modern approaches to reaction optimization include the use of microreactors. This technology offers enhanced heat and mass transfer, allowing for precise control over reaction conditions. The use of microreactors for diazotization and azo-coupling reactions has been shown to improve reaction output and reproducibility, particularly for unstable intermediates like diazonium salts.

A study on the synthesis of Disperse Orange 29, a related dye, highlights the importance of process optimization. A new coupling process was developed where the coupling component was first reacted with sodium hydroxymethanesulfonate to form a salt, which then coupled with the diazonium salt, increasing the yield to 88%. colorfuldyes.com Such strategies could be adapted for the synthesis of this compound to improve its production efficiency.

| Parameter | Conventional Method | Optimized Method | Benefit of Optimization |

| Reaction Environment | Batch Reactor | Microreactor | Enhanced heat and mass transfer, improved safety and control. |

| pH Control | Bulk pH adjustment | Precise pH control in micro-channels | Increased purity and improved color consistency. |

| Temperature Control | External heating/cooling | Rapid and uniform heating/cooling | Reduced side reactions and decomposition of intermediates. |

| Reagent Addition | Bulk addition | Continuous flow and mixing | Improved reaction kinetics and higher conversion rates. |

This table illustrates the potential benefits of optimizing reaction conditions for azo dye synthesis, based on general principles and findings from related studies.

Exploration of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of azo dyes to minimize their environmental impact. Key areas of focus include the use of safer solvents, waste reduction, and energy efficiency.

One of the most promising green technologies in dye synthesis and application is the use of supercritical carbon dioxide (scCO₂). scCO₂ can be used as a solvent for dyeing, eliminating the need for water and thus preventing the generation of large volumes of wastewater. google.com This technology is particularly suitable for disperse dyes like this compound when dyeing synthetic fibers such as polyester (B1180765).

The use of microwave-assisted synthesis is another green chemistry approach that can be applied to the production of this compound. Microwave heating can significantly reduce reaction times and energy consumption compared to conventional heating methods. Studies have shown that various disperse and water-soluble azo dyes can be synthesized in high yields within minutes using microwave irradiation.

Furthermore, research into developing more environmentally friendly and alkali-resistant disperse orange dye mixtures aims to replace dyes that may have by-products with environmental concerns. justia.com This involves the careful selection of precursors and the development of purification methods to reduce the presence of harmful substances.

Functionalization and Structural Modification of this compound Derivatives

The functionalization and structural modification of this compound offer a pathway to developing new dyes with tailored properties for specific applications. This involves the strategic design and synthesis of analogues with altered chemical structures.

Design and Synthesis of Modified this compound Analogues

The design of modified this compound analogues typically focuses on altering the substituents on the aromatic rings of either the diazo or the coupling component. The goal is often to improve properties such as lightfastness, wash fastness, sublimation fastness, and dyeing performance on various textile fibers.

Patents reveal that mixtures of disperse dyes, including derivatives of this compound, are often created to achieve specific shades and improved performance characteristics. justia.comgoogle.com For instance, to create an alkali-resistant disperse orange dye, this compound can be mixed with other disperse dyes that have better stability in alkaline conditions. justia.com

The synthesis of novel analogues would involve reacting the diazotized 2,6-dichloro-4-nitroaniline with a variety of modified N-substituted aniline coupling components. For example, the N-alkyl chains could be lengthened or branched, or additional functional groups could be introduced. The synthesis of novel disperse azo dyes often involves the use of different coupling components with a common diazo component to generate a library of new dyes with varied properties. nih.govijirset.com

| Modification Strategy | Potential Impact on Properties |

| Varying N-alkyl groups in the coupling component | Alters solubility, sublimation fastness, and affinity for different fibers. |

| Introducing different substituents on the aniline ring | Modifies color, lightfastness, and reactivity. |

| Replacing the diazo component | Creates entirely new dye structures with potentially different chromophoric systems and properties. |

| Introducing functional groups for specific applications | Could impart properties like fluorescence or enhanced binding to specific substrates. |

This table outlines potential strategies for modifying the structure of this compound and the likely impact on its properties, based on general principles of dye chemistry.

Impact of Substituent Effects on Reactivity and Targeted Applications

The electronic nature of substituents on the aromatic rings of azo dyes has a profound impact on their color, reactivity, and stability. The presence of electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can be strategically used to tune the properties of this compound for specific applications.

In azo dyes, the color is determined by the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Electron-withdrawing groups, such as the nitro group and chlorine atoms already present in this compound, generally lead to a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors. The introduction of additional or stronger EWGs can further modulate the color. researchgate.net Conversely, electron-donating groups on the coupling component can also influence the color by affecting the electronic structure of the chromophore.

The photostability of disperse dyes is also heavily influenced by substituents. The presence of certain electron-withdrawing groups can enhance the lightfastness of azo dyes. For example, the cyano group in some disperse dyes is known to improve their resistance to photofading. koreascience.kr Therefore, modifications to the substituent pattern of this compound could lead to dyes with superior lightfastness, which is particularly important for applications in automotive textiles and outdoor fabrics.

Furthermore, the introduction of specific functional groups can target new applications. For example, the incorporation of heterocyclic moieties can lead to dyes with enhanced brightness and tinctorial strength. While specific research on thiophene (B33073) or thiadiazole-modified this compound is not widely available, the general principles of dye chemistry suggest that such modifications could be a fruitful area for future research.

Derivatization for Enhanced Performance in Specific Matrices

A significant area of research involves the modification of the dye's molecular structure to enhance its affinity for polyester fibers and to improve its performance under various conditions. polyu.edu.hk For instance, the introduction of specific functional groups can alter the dye's solubility and substantivity, leading to better dyeing outcomes.

One common approach to derivatization is the introduction of ester groups. Research has shown that the degree of esterification in disperse dyes, including those structurally related to this compound, can significantly impact their dyeing properties. researchgate.net Changes in the number of ester groups can alter the dye's solubility and affinity for polyethylene (B3416737) terephthalate (B1205515) (PET) fibers. researchgate.net This, in turn, affects the dye sorption and the resulting color depth on the fabric. researchgate.net

Furthermore, the synthesis of novel disperse dyes through the modification of key intermediates is a viable strategy for enhancing performance. By using different diazo components in the coupling reaction, new dye molecules with improved properties can be created. polyu.edu.hk For example, the introduction of a carboxylic ester group into the dye structure has been shown to improve the fastness properties of disperse dyes on polyester fabrics after an alkali clearing process. polyu.edu.hk

The following table summarizes research findings on the derivatization of azo disperse dyes, which is the class of dyes to which this compound belongs, for improved performance on polyester fabrics.

Table 1: Effects of Derivatization on Azo Disperse Dye Performance on Polyester

| Derivatization Approach | Observed Performance Enhancement | Key Findings | Reference |

|---|---|---|---|

| Introduction of Carboxylic Ester Groups | Improved wash and perspiration fastness | Dyes containing carboxylic ester groups showed better fastness properties on PET fabrics after alkali clearing. | polyu.edu.hk |

| Variation of Ester Groups | Altered dye sorption | The degree of esterification influenced the solubility and affinity of the dye for PET, affecting dye uptake. | researchgate.net |

| Synthesis from Aminothienochromene | Excellent wash and perspiration fastness | Novel monoazo disperse dyes derived from aminothienochromene exhibited high fastness levels, attributed to the absence of solubilizing groups and good intra-fiber diffusion. | researchgate.netnih.gov |

| Chemical Modification with p-nitro aniline, p-amino phenol, and aniline | Good wash, rubbing, light, and sublimation fastness | Coupling natural dyes with diazonium salts of these primary amines produced brilliant shades on polyester with good fastness properties. | researchgate.net |

Adsorption and Interaction Mechanisms of Disperse Orange 30 with Substrates

Adsorption Thermodynamics and Kinetics on Polymeric Substrates

The dyeing of polymeric fibers, such as polyester (B1180765), with disperse dyes from an aqueous medium is a reversible, exothermic equilibrium process. iau.irresearchgate.net The transfer of dye molecules from the solution to the fiber is influenced by factors like temperature, time, and the intrinsic affinity between the dye and the substrate. sustainability-directory.com To quantitatively describe this phenomenon, various thermodynamic and kinetic models are employed.

Adsorption isotherms are fundamental to describing the equilibrium state of a dyeing process, illustrating the relationship between the concentration of the dye in the solution and the amount adsorbed by the substrate at a constant temperature. For the Disperse Orange 30-polyester system, several models have been evaluated to determine the best fit for experimental data.

Nernst Isotherm: This model describes a partition or distribution mechanism where the dye distributes itself between two immiscible phases—the dyebath and the fiber. For the aqueous dyeing of polyester with this compound, the Nernst adsorption isotherm has been shown to be the most suitable model. iau.irresearchgate.net It consistently yields the highest correlation coefficients, indicating that the dyeing process is best described as a partitioning of the dye molecules from the aqueous phase into the solid polyester fiber phase. researchgate.net

Langmuir Isotherm: The Langmuir model assumes that adsorption occurs at specific, homogeneous sites on the adsorbent surface, forming a monolayer. This model generally provides a poor fit for the adsorption of this compound onto polyester in an aqueous system, with correlation coefficients often falling below 0.95. iau.ir This suggests that the assumption of monolayer adsorption on a finite number of identical sites is not applicable to this particular dye-fiber system. iau.ir However, under different conditions, such as the adsorption of this compound onto activated carbon, the Langmuir model has been found to be the most representative.

Freundlich Isotherm: This empirical model is used to describe adsorption on heterogeneous surfaces. For the dyeing of polyester with this compound from an aqueous bath, the Freundlich model provides a weaker correlation than the Nernst model. However, its applicability can be system-dependent; for instance, in the dyeing of polyester fibers using supercritical carbon dioxide as the medium, the Freundlich model showed very good agreement with experimental data.

Table 1: Comparison of Isotherm Model Applicability for this compound Adsorption on Polyester

| Isotherm Model | Description | Applicability to this compound on Polyester (Aqueous) |

| Nernst | Describes the partitioning of a solute between two immiscible phases. | Best Fit. High correlation coefficients indicate this is the most suitable model. researchgate.netresearchgate.net |

| Langmuir | Assumes monolayer adsorption onto a surface with a finite number of identical sites. | Poor Fit. Correlation coefficients are consistently low. iau.ir |

| Freundlich | An empirical model that describes adsorption on heterogeneous surfaces. | Weaker Fit than the Nernst model. |

This is an interactive table. Click on the headers to sort.

Adsorption kinetics describe the rate at which a dye is taken up by a substrate, providing insight into the mechanism of adsorption.

Pseudo-first-order Model: This model, often associated with physisorption, assumes that the rate of adsorption is proportional to the number of available adsorption sites. researchgate.net Studies on this compound have shown that this model does not accurately describe the adsorption kinetics on polyester, as evidenced by low correlation coefficient values.

Pseudo-second-order Model: This model is based on the assumption that the rate-limiting step is chemisorption, involving valence forces through the sharing or exchange of electrons. researchgate.net For the adsorption of this compound onto polyester, the pseudo-second-order kinetic model consistently provides the best fit for the experimental data. nih.gov This suggests that the rate of dyeing is dependent on the concentration of both the dye and the available sites on the fiber, and may involve chemical interactions as the rate-determining step. nih.gov The high correlation coefficients obtained for this model indicate its capability to accurately describe the adsorption kinetics. iau.ir

Table 2: Kinetic Model Fitting for this compound Adsorption on Polyester

| Kinetic Model | Theoretical Basis | Fit to Experimental Data |

| Pseudo-first-order | Assumes the rate-limiting step is physisorption. researchgate.net | Poor. Low correlation coefficients are observed. |

| Pseudo-second-order | Assumes the rate-limiting step is chemisorption. researchgate.net | Excellent. High correlation coefficients indicate this model best describes the kinetics. iau.ir |

This is an interactive table. Click on the headers to sort.

Thermodynamic parameters are essential for understanding the energy changes and spontaneity of the dyeing process.

Standard Affinity (Δµ°): This parameter indicates the tendency of the dye to move from its standard state in the solution to its standard state in the fiber. For the dyeing of polyester with this compound, the standard affinity has a negative value. researchgate.net A negative Δµ° signifies that the dyeing process is spontaneous and that the dye possesses a high affinity for the polyester fiber.

Enthalpy of Dyeing (ΔH°): The enthalpy change reveals whether a process is exothermic or endothermic. The dyeing of polyester with this compound is characterized by a negative enthalpy value (ΔH°). researchgate.net This confirms that the adsorption process is exothermic, meaning heat is released as the dye molecules are adsorbed by the fiber. iau.irresearchgate.net

Entropy of Dyeing (ΔS°): The entropy change reflects the change in randomness or disorder at the dye-fiber interface. The dyeing process for this compound on polyester also exhibits a negative entropy value (ΔS°). researchgate.net This indicates a decrease in the randomness of the system as the dye molecules move from the more disordered state in the dyebath to a more ordered state within the polymer structure of the fiber.

Table 3: Thermodynamic Parameters for this compound Adsorption on Polyester at Different Temperatures

| Temperature (°C) | Standard Affinity (Δµ°) (kJ/mol) | Enthalpy (ΔH°) (kJ/mol) | Entropy (ΔS°) (J/mol·K) |

| 90 | -11.99 | -34.87 | -63.02 |

| 100 | -11.12 | -34.87 | -63.58 |

| 110 | -10.69 | -34.87 | -63.09 |

Data sourced from a study on the adsorption behavior of this compound on polyester fabric. researchgate.netresearchgate.net This is an interactive table. Click on the headers to sort.

Temperature is a critical parameter in the dyeing of polyester with disperse dyes. As the adsorption of this compound onto polyester is an exothermic process, an increase in temperature leads to a decrease in the equilibrium dye adsorption (q_e). iau.irresearchgate.net This is consistent with Le Chatelier's principle, where an increase in temperature shifts the equilibrium of an exothermic reaction in the reverse direction.

However, a high temperature (typically above the glass transition temperature of polyester) is necessary for the dyeing process to occur at a practical rate. sustainability-directory.com The elevated temperature increases the kinetic energy of the dye molecules and causes the polymer chains in the amorphous regions of the polyester fiber to become more mobile, effectively swelling the fiber structure. sustainability-directory.comnih.gov This facilitates the diffusion of the dye molecules from the surface into the interior of the fiber. sustainability-directory.com Therefore, a balance must be struck: the temperature must be high enough to ensure a sufficient rate of diffusion, but not so high that the equilibrium adsorption is unfavorably low.

Adsorption on Advanced Adsorbent Materials for Remediation

To address the environmental concerns posed by textile effluents containing this compound, various advanced adsorbent materials are being explored for their efficacy in dye removal. These materials are often low-cost, derived from waste products, and exhibit high adsorption capacities.

Utilization of Activated Carbons (e.g., rattan sawdust, Holm Oak acorns)

Activated carbon is a highly effective adsorbent due to its large surface area and well-developed porous structure. researchgate.net Various low-cost precursors are used for its production.

Holm Oak Acorns: Activated carbon prepared from Holm Oak acorns via chemical activation has demonstrated high efficiency in removing this compound. nih.gov A study optimized the process and found that using Zinc Chloride (ZnCl₂) as an activating agent at a carbonization temperature of 750 °C resulted in a maximum dye removal of 93.5%. nih.gov The adsorption process was significantly dependent on the activating agent used, with H₃PO₄ and KOH also being tested. researchgate.netnih.gov

Rattan Sawdust: Activated carbon derived from rattan sawdust has also been optimized for the removal of this compound. researchgate.net Using a response surface methodology (RSM), the optimal preparation conditions were identified as an activation temperature of 470°C, an activation time of 2 hours and 14 minutes, and a chemical impregnation ratio of 4.45. researchgate.net

Poplar Sawdust: Char produced from the pyrolysis of poplar sawdust at 800°C has been used as a low-cost adsorbent, achieving an adsorption efficiency of 83.4% under optimal conditions of pH 2 and a temperature of 67°C. researchgate.net

| Adsorbent Source | Activating Agent | Optimal Conditions | Maximum Removal Efficiency (%) | Reference |

|---|---|---|---|---|

| Holm Oak Acorns | ZnCl₂ | Temp: 750°C, pH: 2, Adsorbent Dose: 0.15 g/25 ml | 93.5 | nih.gov |

| Rattan Sawdust | H₃PO₄ | Temp: 470°C, Time: 2.23 h, Impregnation Ratio: 4.45 | Not specified | researchgate.net |

| Poplar Sawdust | Pyrolysis (No chemical agent) | Temp: 67°C, pH: 2, Initial Conc.: 50 ppm | 83.4 | researchgate.net |

Application of Zeolites (e.g., synthesized from cenospheres)

Zeolites, crystalline aluminosilicates with a three-dimensional porous structure, are effective adsorbents for various pollutants. Zeolites synthesized from cenospheres, a waste product from coal-fired power plants, have been successfully used for the removal of disperse dyes. iwaponline.comresearchgate.net

In one study, a zeolite derived from modified cenospheres achieved a 96% removal of Disperse Orange 25. iwaponline.com The process was optimized using a Box–Behnken design, which identified the ideal parameters for maximum adsorption. iwaponline.com This demonstrates that cenosphere-derivatized zeolites are efficient, economical, and eco-friendly materials for treating textile wastewater. iwaponline.comresearchgate.net

| Parameter | Optimal Value | Reference |

|---|---|---|

| Contact Time | 119 min | iwaponline.com |

| Dye Concentration | 38.00 mg/L | iwaponline.com |

| Agitation Speed | 158 rpm | iwaponline.com |

| pH | 6.10 | iwaponline.com |

| Adsorbent Dosage | 0.67 g/L | iwaponline.com |

Exploration of Agricultural Waste Biosorbents (e.g., olive pomace)

Agricultural byproducts represent a promising and sustainable source of biosorbents for dye remediation. Olive pomace, the solid waste remaining after olive oil production, has been identified as an excellent biosorbent for sequestering and recovering disperse dyes like this compound from wastewater. mdpi.comresearchgate.net

Studies have shown that olive pomace can remove over 90% of Disperse Orange from aqueous solutions. researchgate.net The adsorption mechanism and efficiency are influenced by parameters such as contact time, adsorbent dosage, pH, and temperature. mdpi.comresearchgate.net The use of olive pomace offers a dual benefit: it provides a method for treating industrial effluents while also finding a valuable application for an abundant agricultural waste material. researchgate.net

Regeneration and Reusability of Adsorbent Materials

For an adsorption process to be economically viable and environmentally sustainable, the regeneration and reuse of the adsorbent material are crucial. mdpi.comresearchgate.net Regeneration not only reduces the cost associated with using new adsorbent material but also mitigates the problem of disposing of dye-laden solid waste. mdpi.com

The chemical regeneration method is widely used and involves washing the saturated adsorbent with an eluent to desorb the dye. researchgate.net Common eluents include acids, bases, organic solvents, and chelating agents. researchgate.net

Acid Washing: Dilute acids such as HCl are effective eluents for desorbing contaminants, making the adsorbent available for subsequent cycles. mdpi.com

Solvent Washing: In some cases, washing with ethanol (B145695) and water can effectively recover the adsorbent. For example, commercial activated carbon used for methyl orange removal was successfully regenerated for up to five cycles, with desorption efficiency starting at 91.7% and decreasing in later cycles. mdpi.com

The ability to regenerate and reuse adsorbents multiple times significantly enhances their practical applicability in large-scale wastewater treatment operations. mdpi.com

Degradation and Transformation Pathways of Disperse Orange 30

Advanced Oxidation Processes for Disperse Orange 30 Remediation

AOPs are particularly effective for treating wastewater containing recalcitrant dyes that are resistant to conventional biological treatment methods. mdpi.com These processes include electrocoagulation, photocatalysis, and chemical oxidation using agents like hydrogen peroxide.

Electrocoagulation (EC) is an electrochemical technique that has proven effective for treating textile wastewater. ijcce.ac.irijcce.ac.ir The process involves the in-situ generation of coagulants through the electrolytic dissolution of a sacrificial anode, typically made of aluminum or iron. nih.govresearchgate.net These metal ions hydrolyze to form metallic hydroxides that can remove pollutants by precipitation and adsorption. researchgate.net

The efficiency of the electrocoagulation process is highly dependent on the choice of electrode material and various operating parameters. In a study on the degradation of this compound, the performance of a Titanium-Aluminium (Ti-Al) electrode pair was investigated. ijcce.ac.irijcce.ac.ir The use of Ti-Al electrodes achieved a maximum removal efficiency of 97% under optimized conditions. ijcce.ac.irijcce.ac.ir

Key operating parameters were optimized to achieve this high removal rate. The study found the ideal conditions to be a pH of 6, a reaction time of 30 minutes, and an applied voltage of 10 V. ijcce.ac.irijcce.ac.ir The efficiency of dye removal in electrocoagulation is also influenced by current density and the initial concentration of the dye. nih.govrsc.org

Table 1: Optimized Operating Conditions for this compound Removal via Electrocoagulation

| Parameter | Optimal Value | Removal Efficiency | Source |

| Electrode Pair | Titanium-Aluminium (Ti-Al) | 97% | ijcce.ac.ir, ijcce.ac.ir |

| pH | 6 | 97% | ijcce.ac.ir, ijcce.ac.ir |

| Reaction Time | 30 minutes | 97% | ijcce.ac.ir, ijcce.ac.ir |

| Voltage | 10 V | 97% | ijcce.ac.ir, ijcce.ac.ir |

The electrocoagulation process generates sludge as a byproduct, which consists of the precipitated metal hydroxides and the removed dye molecules. ijcce.ac.irmdpi.com Analysis of this sludge is crucial for understanding the process and managing the waste. Energy-Dispersive X-ray (EDX) analysis of the sludge from the Ti-Al electrode system revealed the atomic composition of the coagulants. ijcce.ac.ir The analysis showed that the dissolution of the titanium (Ti) electrode was minimal during the process. ijcce.ac.irijcce.ac.ir

X-ray Photoelectron Spectroscopy (XPS) was also used to examine the sludge. ijcce.ac.ir XPS analysis confirmed the presence of titanium compounds in the form of titanium oxide, hydroxides, and oxynitride, further detailing the composition of the generated sludge. ijcce.ac.irijcce.ac.ir

A significant advantage of an effective wastewater treatment process is the potential for reusing the treated water, which is particularly important for the water-intensive textile industry. ijcce.ac.irijcce.ac.ir To assess the suitability of the treated effluent for reuse, the concentration of dissolved metals was measured using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). ijcce.ac.ir The analysis revealed that the treated water contained very low concentrations of aluminium (0.164 mg/L) and titanium (0.001 mg/L). ijcce.ac.irijcce.ac.ir These results indicate that the dissolution of the Ti-Al electrode was low and that the treated water is appropriate for reuse, for instance, in subsequent dyeing process wash stages. ijcce.ac.irijcce.ac.irresearchgate.net

Photocatalysis is another advanced oxidation process that utilizes a semiconductor photocatalyst and a light source to generate oxidizing species. mdpi.com Studies have shown that this compound can be effectively degraded using photocatalytic methods. One study employed a nanocomposite of silver-cadmium (B8523530) zinc sulfide (B99878) on a zeolitic matrix (Ag-CdZnSO/ZM) as a photocatalyst. daneshyari.com This system demonstrated a high synergistic interaction between the surface plasmon resonance of the silver nanoparticles, the photoactive properties of the semiconductor, and the catalytic properties of the zeolite matrix, leading to 99.5% degradation of the dye in 90 minutes. daneshyari.com

The chemical degradation of azo dyes like this compound, particularly under anaerobic conditions, typically begins with the reductive cleavage of the azo bond (-N=N-). nih.gov This initial step breaks the molecule into two or more aromatic amines. nih.gov For a dye structurally similar to this compound, identified degradation intermediates included p-nitroaniline and catechol. In the case of Disperse Red 30, microbial degradation was shown to produce 2,6-dichloro-4-nitrobenzenamine and 2-[(4-aminophenyl)-(2-cyanoethyl) amino] ethylacetate. nih.gov These transformation products can be of environmental concern as they may be more water-soluble and potentially more toxic than the parent dye.

Catalysts are fundamental to AOPs. In photocatalysis, materials like titanium dioxide (TiO₂) and various nanocomposites are used to generate electron-hole pairs under irradiation, which then produce reactive oxygen species. daneshyari.commdpi.com In Fenton and Fenton-like processes, iron ions (Fe²⁺) catalyze the decomposition of H₂O₂ to form hydroxyl radicals, which are highly effective in degrading dyes. mdpi.comscielo.org.za The effectiveness of these catalytic systems depends on factors such as pH, catalyst loading, and the concentration of the oxidizing agent. scielo.org.zamdpi.com For instance, the photocatalytic degradation of Orange G dye was optimized with a specific catalyst loading and H₂O₂ concentration to achieve maximum efficiency. mdpi.com

Electrocoagulation for Wastewater Treatment

Biological Degradation and Bioremediation Approaches

The biological degradation of this compound involves the use of microorganisms such as fungi and bacteria, which can break down the complex dye molecule into simpler, less harmful compounds. This bioremediation process is a key area of research for treating textile industry effluents.

Biodegradation by Fungi (e.g., Coniophora puteana)

The brown-rot fungus, Coniophora puteana, has demonstrated significant potential in the biodegradation of this compound. researchgate.netresearchgate.net A study utilizing the IBL-01 strain of Coniophora puteana, isolated from Ficus carica, showed an 80% decolorization of this compound under feasible incubation conditions. researchgate.netresearchgate.net The degradation process is attributed to the fungus's ability to produce extracellular lignolytic enzymes. researchgate.netresearchgate.net

Research findings indicate that the maximum degradation of this compound by C. puteana was achieved after six days of incubation. researchgate.netresearchgate.net The efficiency of the degradation process is influenced by several factors, with optimal conditions being crucial for achieving high decolorization rates. Further enhancement in decolorization was observed with the addition of readily available carbon and nitrogen sources. researchgate.netresearchgate.net

Biodegradation by Bacterial Strains (e.g., Acinetobacter sp. SRL8)

A bacterial strain identified as Acinetobacter sp. SRL8, isolated from sludge, has been shown to effectively decolorize this compound. nih.govresearchgate.net This strain was identified through physiobiochemical tests and 16S rRNA gene sequencing. nih.govresearchgate.net Under optimal conditions, Acinetobacter sp. SRL8 can achieve a decolorization percentage of up to 90.2%. nih.govresearchgate.net

The bacterium is notably tolerant to high concentrations of the dye, up to 300 mg·L-1, and exhibits a broad spectrum of decolorizing capabilities. nih.govresearchgate.net Kinetic studies of the decolorization process by SRL8, based on the Monod equation, determined the maximum specific decolorization rate (vmax) to be 5.57 × 10−3 h−1 and the half-saturation constant (Km) to be 14.53 mg·L−1. nih.govresearchgate.net

Enzyme-Mediated Decolorization and Degradation

The breakdown of this compound is largely facilitated by enzymes produced by microorganisms. Ligninolytic enzymes, including laccase, manganese peroxidase (MnP), and lignin (B12514952) peroxidase (LiP), are crucial in the degradation process. researchgate.netresearchgate.netnih.gov These enzymes, particularly from white-rot fungi, are known for their ability to oxidize a wide range of organic pollutants, including synthetic dyes. nih.gov

Coniophora puteana IBL-01, for instance, produces significant amounts of these enzymes, with activities recorded at 1892.76 U/ml for LiP, 1438.45 U/ml for MnP, and 834.50 U/ml for laccase. researchgate.netresearchgate.net Laccases, in particular, are considered "green catalysts" as they oxidize various compounds using molecular oxygen and produce water as the only byproduct. mdpi.com The enzymatic degradation process involves the cleavage of the azo bond (-N=N-), which is characteristic of azo dyes like this compound, leading to the decolorization of the effluent. sciensage.inforesearchgate.net

Optimization of Bioremediation Parameters (e.g., temperature, pH, inoculum size, nutrient sources)

The efficiency of bioremediation of this compound is highly dependent on environmental and physical parameters. Optimizing these factors is critical for maximizing the degradation rate.

For the fungus Coniophora puteana, studies have shown that maximum degradation of this compound is achieved at a temperature of around 30°C and a pH close to 6.5. researchgate.netresearchgate.net The degradation efficiency decreases significantly as the temperature rises above 35°C. researchgate.netresearchgate.net An inoculum size of 6 mL and a dye concentration of 0.04% were also found to be favorable for good degradation results. researchgate.netresearchgate.net

In the case of the bacterium Acinetobacter sp. SRL8, the optimal conditions for decolorization were found to be a temperature of 30°C, a pH of 7.0, and an inoculum of 4 g·L−1 (wet cells) under microaerophilic incubation. nih.govresearchgate.netresearchgate.net The presence of additional carbon sources, like glucose, can also influence the decolorization process. nih.govresearchgate.net Generally, for bacterial remediation of azo dyes, the optimal pH range is between 6.0 and 10.0. jmbfs.org

Below is an interactive data table summarizing the optimal bioremediation parameters for this compound.

Identification and Characterization of Degradation Byproducts

To confirm the breakdown of this compound and to understand the degradation pathway, the byproducts formed during the bioremediation process are analyzed using various analytical techniques.

Spectroscopic Analysis of Degradation Products (e.g., UV-Vis, FTIR-ATR)

UV-Visible (UV-Vis) spectroscopy is a primary method used to monitor the decolorization of this compound. The decrease in the absorbance at the dye's maximum absorption wavelength indicates the cleavage of the chromophoric groups, specifically the azo bond. researchgate.netfrontiersin.org For instance, UV-Vis analysis of this compound before and after treatment with Acinetobacter sp. SRL8 showed a significant reduction in the peak corresponding to the azo bond, confirming decolorization. researchgate.net

Fourier Transform Infrared (FTIR) spectroscopy provides further evidence of biodegradation by identifying changes in the functional groups of the dye molecule. sciensage.inforesearchgate.net The analysis of degradation products of similar azo dyes has shown the disappearance or alteration of peaks corresponding to the azo group (-N=N-), as well as the aromatic rings. researchgate.net In the case of this compound degradation by Pseudomonas DL 17, FTIR analysis was used alongside other techniques to identify metabolites such as p-nitroaniline, p-phenylenediamine (B122844), and acetanilide, which helps in proposing a degradation pathway. sciensage.info The appearance of new peaks can indicate the formation of new compounds, such as those with O-H or C-H stretches, signifying the breakdown of the original dye structure. researchgate.net

Chromatographic Separation and Identification (e.g., LC-MS/MS)

The separation and identification of this compound and its degradation products are predominantly achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers the high sensitivity and selectivity required to analyze complex environmental and biological samples.

High-Performance Liquid Chromatography (HPLC) is the foundational separation technique. chemicalbook.com For disperse dyes like this compound, reversed-phase chromatography is the most common approach. Separation is typically performed on a C18 column, which is well-suited for retaining the non-polar dye molecule and its potential metabolites. oup.com A gradient elution using a mobile phase consisting of an organic solvent, such as acetonitrile (B52724), and an acidified aqueous solution is employed to effectively separate compounds with varying polarities. oup.com The use of a volatile acid, like formic acid, in the mobile phase is crucial for compatibility with mass spectrometry detection. massbank.eu

While HPLC with UV-Vis detection can be used, the complexity of environmental samples often leads to co-elution, where multiple compounds elute from the column simultaneously, making accurate identification and quantification challenging with UV detection alone. chemicalbook.com The coupling of HPLC to a mass spectrometer (LC-MS), and particularly a tandem mass spectrometer (LC-MS/MS), overcomes this limitation. chemicalbook.com

In an LC-MS/MS system, after the compounds are separated by the HPLC column, they are ionized, typically using electrospray ionization (ESI) in positive ion mode for disperse dyes. oup.com The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing a definitive molecular weight for the eluting compound. In tandem MS, a specific ion (the precursor ion) is selected, fragmented, and the resulting product ions are detected, creating a unique fragmentation pattern that serves as a structural fingerprint for unequivocal identification. oup.comepa.gov This is often performed in selected reaction monitoring (SRM) mode for high sensitivity and specificity. oup.com

Table 1: Typical LC-MS/MS Parameters for Disperse Dye Analysis

| Parameter | Typical Setting | Reference |

|---|---|---|

| Chromatography | ||

| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm) | oup.com |

| Mobile Phase A | Water with 0.1% Formic Acid | massbank.eu |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | massbank.eu |

| Elution | Gradient | oup.com |

| Flow Rate | 0.3 - 0.6 mL/min | massbank.eulabrulez.com |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Positive | oup.com |

| Acquisition Mode | Selected Reaction Monitoring (SRM) / Tandem MS (MS/MS) | oup.com |

Mass Spectrometry for Metabolite Profiling

Mass spectrometry is an indispensable tool for profiling the metabolites of this compound formed during degradation. The primary degradation pathway for azo dyes under anaerobic or reductive conditions is the cleavage of the azo bond (-N=N-). researchgate.net

For this compound, reductive cleavage is expected to yield two primary aromatic amines: 2,6-dichloro-4-nitroaniline (B1670479) and N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline. worlddyevariety.com These smaller, often more volatile and water-soluble, amines can be identified using mass spectrometry. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is particularly effective for analyzing these volatile amine products. researchgate.net

In addition to azo bond cleavage, other potential degradation reactions for this compound, inferred from studies on structurally similar dyes, include:

Nitro-group reduction : The nitro group (-NO₂) on the dichloronitroaniline ring can be reduced to an amino group (-NH₂). epa.gov

Ester hydrolysis : The acetate (B1210297) ester group can be hydrolyzed to a primary alcohol. epa.gov

N-dealkylation : The ethyl groups attached to the aniline (B41778) nitrogen can be removed. epa.gov

Metabolite profiling via LC-MS/MS involves scanning for the expected m/z values of these potential transformation products. High-resolution mass spectrometry (HRMS) is particularly valuable in this context, as it provides highly accurate mass measurements, enabling the determination of elemental compositions for unknown metabolites.

When a potential metabolite is detected, its structure is confirmed by MS/MS fragmentation. The fragmentation pattern provides evidence for the presence of specific structural motifs. For example, the detection of a fragment corresponding to the loss of the acetyl group from the parent ion would confirm the presence of the acetate ester.

Table 2: Predicted Primary Degradation Products of this compound and their Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted Degradation Pathway |

|---|---|---|---|

| This compound | C₁₉H₁₇Cl₂N₅O₄ | 450.28 | Parent Compound |

| 2,6-dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | 207.01 | Reductive Azo Bond Cleavage |

| N-(2-cyanoethyl)-N-(2-acetoxyethyl)aniline | C₁₃H₁₆N₂O₂ | 232.28 | Reductive Azo Bond Cleavage |

| 3-((4-aminophenyl)(2-hydroxyethyl)amino)propanenitrile | C₁₁H₁₅N₃O | 205.26 | Azo Cleavage, Ester Hydrolysis & Nitro Reduction Product (Hypothesized) |

This table is interactive. Click on the headers to sort.

The comprehensive profiling of these metabolites is essential for a complete understanding of the environmental risk posed by this compound, as the degradation products can sometimes be more toxic than the parent dye itself.

Toxicological and Ecotoxicological Investigations of Disperse Orange 30

Genotoxicity and Mutagenicity Assessments

The genotoxic and mutagenic potential of Disperse Orange 30, an azo dye, has been scrutinized through various scientific assays to understand its effects on genetic material. These investigations are crucial for evaluating the safety profile of the compound.

The Salmonella/microsome assay, commonly known as the Ames test, is a widely used method to assess the mutagenic potential of chemical substances. nih.gov The test utilizes several strains of Salmonella typhimurium that are genetically engineered with mutations in the histidine operon, rendering them unable to synthesize the essential amino acid histidine. nih.gov These strains will only grow on a histidine-free medium if a reverse mutation occurs. nih.gov An increase in the number of revertant colonies in the presence of a test substance, compared to the spontaneous reversion rate, indicates its mutagenic potential. nih.gov

The mutagenicity of this compound has been evaluated using various strains of Salmonella typhimurium, including TA98 and YG1041. The TA98 strain is designed to detect frameshift mutagens. In one study analyzing water samples from an area with textile industry influence, this compound was among six dyes detected. The study employed both TA98 and YG1041 strains to test the mutagenicity of the samples.

The YG1041 strain, which is derived from TA98, overproduces the enzyme O-acetyltransferase and is particularly sensitive to nitro-aromatic compounds and aromatic amines. Research has shown that for azo dyes, the YG1041 strain can be significantly more sensitive than TA98. One study highlighted that all five high-purity disperse azo dyes tested showed mutagenicity in YG1041, whereas only one was positive in TA98. researchgate.net In the analysis of environmental water samples containing this compound and other dyes, the most sensitive condition for detecting mutagenicity was found to be the YG1041 strain when used in conjunction with metabolic activation.

A study on the related compound Disperse Orange 1 also demonstrated a greater mutagenic response with the TA98 and YG1041 strains, suggesting that the compound primarily induces frameshift mutations. researchgate.net

| Strain | Characteristic | Relevance to this compound Testing |

|---|---|---|

| TA98 | Detects frameshift mutagens | Used in studies detecting this compound in environmental samples. |

| YG1041 | Overproduces O-acetyltransferase; sensitive to nitro-aromatics | Identified as the most sensitive strain for detecting mutagenicity of dye mixtures containing this compound, especially with metabolic activation. |

Since bacteria lack the metabolic enzymes present in mammals to activate certain non-mutagenic substances into mutagenic metabolites, the Ames test is often performed both with and without an external metabolic activation system. nih.gov This system is typically a supernatant fraction of a rat liver homogenate, known as the S9 fraction, which contains cytochrome P450 enzymes. nih.govamegroups.org

In studies involving complex environmental samples containing this compound, the inclusion of the S9 fraction was found to be critical. The highest mutagenic activity was observed in the YG1041 strain specifically in the presence of the S9 mix. This suggests that metabolites of the dyes present in the sample are more mutagenic than the parent compounds. For some related nitro-aromatic compounds, which can be components or degradation products of disperse dyes, metabolic activation has been shown to lower the threshold for mutagenic activity, making them more potent mutagens. nih.gov

Studies on related disperse dyes provide context for the potential toxicity of this compound. For instance, Disperse Red 1 has been shown to induce genotoxic effects. researchgate.net Research comparing Disperse Red 1 with Disperse Red 13, which has a similar structure but includes a chlorine substituent, found that the chlorinated version had significantly lower mutagenic potency. nih.gov This highlights how small variations in the chemical structure of azo dyes can substantially influence their toxicological properties.

| Dye | Key Finding | Reference |

|---|---|---|

| This compound | Detected in mutagenic environmental samples, with highest mutagenicity seen in strain YG1041 with S9 activation. | nih.gov |

| Disperse Red 1 | Shown to increase micronuclei frequencies in human cells. | researchgate.netnih.gov |

| Disperse Blue 373 | Identified as a major contributor to mutagenicity in environmental samples where this compound was also present. | nih.gov |

The single-cell gel electrophoresis, or Comet assay, is a sensitive technique for quantifying DNA damage in individual eukaryotic cells. oxinst.com The principle involves embedding cells in a thin layer of agarose (B213101) on a microscope slide, lysing them to remove membranes and proteins, and then subjecting the remaining nuclei (nucleoids) to electrophoresis. oxinst.com Under alkaline conditions, DNA with strand breaks relaxes and migrates away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (damaged DNA fragments). oxinst.com The intensity and length of the tail relative to the head correlate with the amount of DNA damage. oxinst.com

The in vitro micronucleus test is a genotoxicity assay that detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). Micronuclei are small, extranuclear bodies that form during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei. An increase in the frequency of micronucleated cells indicates genotoxic damage. This assay is frequently performed using human cell lines such as the liver-derived HepG2 cells and the lymphoblastoid TK6 cells. nih.govnih.gov

HepG2 cells are metabolically competent, meaning they can metabolize compounds into their active forms, making them a relevant model for detecting indirect mutagens. nih.gov TK6 cells are noted for their genetic stability and p53 competence, which often results in a low rate of false-positive results. nih.gov

Direct experimental data on the induction of micronuclei by this compound in HepG2 or TK6 cells is limited in the available scientific literature. However, studies on the closely related Disperse Orange 1 have shown that it causes a dose-dependent increase in the frequency of micronuclei in HepG2 cells. researchgate.netnih.govresearchgate.net This suggests that azo dyes of this type can exert clastogenic and/or aneugenic effects. Similarly, Disperse Red 1 has also been found to increase micronuclei frequencies in HepG2 cells and human lymphocytes. researchgate.netnih.govresearchgate.net Another study on a substance identified as "dispersed orange 2K nitrodye" reported mutagenic activity, which was attributed to the nitrodye component itself. nih.gov

Table of Mentioned Compounds

| Compound Name |

|---|

| Disperse Blue 373 |

| Disperse Orange 1 |

| This compound |

| Disperse Red 1 |

| Disperse Red 13 |

| Disperse Violet 93 |

Genomic Biomarker Analysis for DNA Damage Response (e.g., TGx-28.65)

Genomic biomarker analysis provides a method for classifying chemical compounds based on their potential to cause DNA damage. The TGx-28.65 genomic biomarker is a tool developed from gene expression profiles in human TK6 cells, comprising 65 genes that can classify substances as either DNA-damaging (genotoxic) or non-DNA-damaging. nih.gov

In a study utilizing this biomarker, this compound (DO) was evaluated alongside the in vitro micronucleus (MN) assay to determine its genotoxicity. nih.gov While the compound induced a statistically significant but small increase in micronuclei, the TGx-28.65 analysis provided a clearer indication of its activity. nih.gov The analysis classified this compound as genotoxic at the mid and high concentrations tested. nih.gov This finding suggests that even a minor induction of micronuclei was sufficient to trigger a cellular DNA damage response, highlighting the sensitivity of the genomic biomarker in providing mechanistic insight. nih.gov The results indicate that further investigation is necessary to evaluate the in vivo genotoxic potential of this compound, especially considering that metabolic activation, potentially by gut bacteria, might be required to fully reveal its genotoxic effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Genotoxicity

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach used to predict the biological activity, including toxicity, of a chemical based on its molecular structure. nih.govnih.gov These models identify correlations between structural features (descriptors) and a specific endpoint, such as genotoxicity. nih.gov For a class of chemicals, a QSAR model can be developed from a training set of compounds with known activities and then used to screen other chemicals, providing valuable information for toxicological research and risk assessment. nih.govnih.gov

While general QSAR models exist for predicting the genotoxicity of various chemical classes, specific QSAR studies focusing exclusively on the genotoxic potential of this compound were not detailed in the available research. However, the principles of QSAR are applied broadly to environmental chemicals. For instance, a model developed to identify ligands for the pregnane (B1235032) X receptor (PXR) found that predicted PXR ligands were more likely to be associated with adverse effects like genotoxicity. nih.gov Such an approach could theoretically be used to screen disperse dyes like this compound to predict their potential for DNA damage based on structural similarities to known genotoxins.

Carcinogenicity Studies and Potential Linkages

In vivo Carcinogenicity Bioassays (if available or relevant)

In vivo carcinogenicity bioassays, typically conducted over two years in rodent models, are standard methods for assessing the cancer-causing potential of chemicals. nih.gov These studies are crucial for identifying trans-species carcinogens, which suggests the underlying mechanisms may be relevant to humans. nih.gov

Specific in vivo carcinogenicity bioassays for this compound are not prominently available in the reviewed literature. However, studies on structurally related azo dyes provide relevant context. For example, dietary administration of C.I. Disperse Yellow 3 over 104 weeks resulted in statistically significant increases in liver tumors in male rats and female mice, as well as hematopoietic cancers in female mice. ca.gov The lack of direct in vivo cancer studies for this compound is a data gap, and the genotoxicity identified in in vitro studies underscores the need for such follow-up assessments. nih.gov

Investigation of Aromatic Amine Metabolites as Potential Carcinogens

This compound is a monoazo dye. A significant toxicological concern for azo dyes is their potential to be metabolized into constituent aromatic amines. nih.govnih.gov This can occur through the reductive cleavage of the azo bond (-N=N-). Many aromatic amines are recognized as mutagenic and carcinogenic. nih.govnih.govresearchgate.net

The historical belief that only polycyclic aromatic amines were carcinogenic has been disproven; it is now understood that most, if not all, aromatic amines possess carcinogenic potential. nih.gov The mechanism of carcinogenicity is generally believed to involve metabolic activation, primarily through N-hydroxylation, to form reactive intermediates (like nitrenium ions) that can bind to DNA, forming DNA adducts and leading to mutations. nih.govnih.gov For example, the mutational pattern observed in bacterial tests for some dyes indicates that cleavage products, such as p-nitroaniline, may be responsible for the genotoxic effects. researchgate.net Given that this compound contains a p-nitrophenylazo moiety, the potential for it to metabolize into carcinogenic aromatic amines is a primary concern. nih.govscbt.com

Table 2: Examples of Aromatic Amines and Carcinogenic Classification

| Aromatic Amine | Classification/Finding | Source |

|---|---|---|

| Aniline (B41778) | Probably carcinogenic to humans (Group 2A) | who.intwho.int |

| o-Toluidine (B26562) | Carcinogenic to humans (Group 1) | who.int |

| 4-Aminobiphenyl | Carcinogenic to humans (Group 1) | who.int |

| Benzidine | Associated with bladder cancers in humans | researchgate.net |

Link to Specific Cancer Risks (e.g., bladder cancer)

The metabolites of azo dyes, specifically aromatic amines, have a well-documented association with an increased risk of certain cancers, most notably bladder cancer. nih.govresearchgate.net This link was first established through occupational health studies of workers in the dye and rubber industries. nih.govnih.gov

Studies of workers exposed to aromatic amines such as aniline and o-toluidine have found a statistically significant increase in the incidence of bladder cancer. nih.gov The carcinogenic metabolites are thought to be transported to the bladder, where changes in acidity can lead to the release of the ultimate electrophilic form, which then damages the bladder urothelium. nih.gov While epidemiological studies have not investigated this compound specifically, the risk is inferred from its chemical class. ca.gov The potential for this compound to be cleaved into aromatic amines means that exposure could contribute to the risk of developing bladder cancer. researchgate.netscbt.com

Acquired Chemical/Biological Studies and Implications for Carcinogenic Potential

The carcinogenic potential of this compound is implied through a combination of in vitro genotoxicity data and the well-established carcinogenicity of its potential metabolites. Studies show that related disperse dyes, such as Disperse Red 1 and Disperse Orange 1, induce an increase in micronuclei frequency in human lymphocytes and HepG2 cells, indicating mutagenic activity. nih.gov

The key findings for this compound itself come from genomic biomarker analysis, which classified the compound as genotoxic in vitro. nih.gov This demonstrated ability to induce a DNA damage response in human cells is a significant indicator of potential carcinogenicity. nih.gov The mechanism is strongly suggested to proceed through metabolic reduction to aromatic amines. nih.govresearchgate.net This entire class of chemicals is associated with a common mode of action for carcinogenicity involving metabolic activation and DNA binding. nih.gov Therefore, despite the absence of long-term animal cancer bioassays for this specific dye, the collective evidence from in vitro genotoxicity studies and the known hazards of its chemical class (azo dyes) and potential metabolites (aromatic amines) indicate a plausible carcinogenic risk to humans. nih.govnih.govresearchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| 4-Aminobiphenyl |

| 4-chloro-ortho-toluidine |

| Aniline |

| Benzidine |

| C.I. Disperse Yellow 3 |

| Disperse Orange 1 |

| This compound |

| Disperse Red 1 |

| o-Toluidine |

Allergic and Dermatological Reactions

The potential for this compound to cause allergic and dermatological reactions has been the subject of scientific investigation, focusing on its role as a contact allergen.

Contact Dermatitis and Sensitization Potential

This compound is recognized as a skin sensitizer, capable of causing allergic contact dermatitis. This has been identified in individuals with suspected allergic contact dermatitis.

In one reported case, a person developed allergic contact dermatitis from a blouse. nite.go.jp Subsequent chemical analysis and patch testing revealed that the dermatitis was caused by three disperse dyes used in the fabric, one of which was this compound. nite.go.jp

Patch testing is a standard method for identifying the causative agents of allergic contact dermatitis. In a specific case of textile-related dermatitis, a patch test was conducted on the affected individual. nite.go.jp This test, which involves applying a small amount of the suspected substance to the skin under occlusion, helped to confirm that this compound was one of the dyes responsible for the allergic reaction. nite.go.jp

Animal studies, such as the murine Local Lymph Node Assay (LLNA), have been used to evaluate the sensitization potential of this compound. In one modified LLNA study, this compound did not induce significant changes or a relevant sensitizing potential under the specific experimental conditions. researchgate.netresearchgate.net Another study using the Magnusson-Kligmann test, however, did classify this compound as sensitizing. bund.de

A study using the OECD QSAR method categorized this compound as a "Moderate Irritant" and positive for skin sensitization.

Table 1: OECD QSAR Toxicological Profile of this compound

| Toxicological Endpoint | Result |

|---|---|

| Skin Irritation/Corrosion | Moderate Irritant |

This table is based on data from a 2023 study investigating the toxicological properties of various azo dyes using the OECD QSAR method.

While the prevalence of allergy to disperse dyes, in general, is reported to be on the rise, specific data on the prevalence of sensitivity to this compound in the general population and in children is limited. One study of children with suspected contact sensitization identified this compound as among the most common sensitizers, though detailed prevalence rates were not provided.

There are general reports of cross-reactions between azo dyes and p-phenylenediamine (B122844) (PPD). bund.de The structural similarities between the cleavage products of some azo dyes (aromatic amines) and PPD are a possible explanation for this phenomenon. bund.de However, specific clinical studies and detailed data on the cross-reactivity of this compound with PPD and other chemicals are not extensively documented in the available literature.

Skin Penetration Studies

The ability of a substance to penetrate the skin is a critical factor in its potential to cause sensitization. In vitro studies using both human and pig skin have been conducted to assess the skin penetration of this compound. bund.de

In these studies, when a low concentration of this compound (10 µL of a saturated solution in synthetic perspiration per cm²) was applied, the absorption rate was below the detection limit of 0.001 µg/cm²/h. bund.de However, at a higher application amount (200 µL of the saturated solution per cm²), the dye was found to penetrate the skin. bund.de

Table 2: In Vitro Skin Penetration of this compound (High Application)

| Skin Type | Absorption Rate (µg/cm²/h) | Total Uptake in 48 hours (µg/cm²) |

|---|---|---|

| Human Skin | 0.004 | 0.16 |

This data is from a study conducted as part of the testing program of the German industry. bund.de

These findings suggest that under conditions of high exposure, this compound can permeate the skin barrier.

Immunological Responses to this compound

The immunological mechanisms underlying sensitization to this compound are not yet fully elucidated. Studies in mice using the Local Lymph Node Assay (LLNA) have provided some insights. In one such study, the proliferation of T-lymphocytes in the lymph nodes of mice was not elevated after dermal application of this compound at concentrations up to 30%. bund.de This suggests a weak sensitizing potential in this animal model. bund.de Phenotyping of lymphocytes in this study also did not reveal significant changes in response to this compound. researchgate.netresearchgate.net

Further research, particularly involving human cells, is needed to fully understand the specific immunological pathways involved in this compound-induced allergic contact dermatitis, including the nature of the T-cell response.

Ecotoxicological Impact on Aquatic and Terrestrial Organisms

The release of synthetic dyes into the environment is a significant concern due to their potential impact on living organisms. This compound, a monoazo dye, has been the subject of several ecotoxicological studies to determine its effects on various environmental compartments.

The ecotoxicity of this compound and related azo dyes has been evaluated in a range of aquatic organisms, providing insights into its potential environmental risk.

Specific toxicity data for the fish species Catla catla concerning this compound is limited. However, studies on other azo dyes, such as Reactive Red 120, have demonstrated genotoxic effects on Catla catla, indicating that this class of dyes can pose a risk to this fish species. Quantitative Structure-Activity Relationship (QSAR) studies have been employed to predict the toxicity of this compound to other fish species like Pimephales promelas (fathead minnow). dergi-fytronix.com These models are valuable tools for estimating the potential harm of chemicals in the absence of direct experimental data.

Regarding aquatic invertebrates, a study on the closely related Disperse Orange 1 found no observable toxic effects on Daphnia similis. researchgate.net This suggests that at the tested concentrations, this particular dye may not be acutely harmful to this crustacean. However, QSAR predictions for this compound on a similar species, Daphnia magna, indicate a potential for toxicity. dergi-fytronix.com

The bioluminescent bacterium Vibrio fischeri is commonly used in toxicity testing. Research on Disperse Orange 1 did not show any toxic effects on Vibrio fischeri. researchgate.net This indicates a low acute toxicity of this specific azo dye to this bacterial species.

Table 1: Predicted Acute Ecotoxicity of this compound (QSAR Data)

| Species | Endpoint | Duration | Predicted Value (mg/L) | Source |

|---|---|---|---|---|

| Pimephales promelas (fish) | LC50 | 98 hours | Not specified in abstract | dergi-fytronix.com |

Note: Specific numerical values from the QSAR study were not available in the abstract. The study indicates that these values were calculated.

Phytotoxicity studies are crucial for understanding the impact of chemical substances on plant life. Research on the phytotoxicity of a biophysically treated Disperse Orange dye on Vigna radiata (mung bean) revealed interesting results. The study found that 100% seed germination occurred under all tested conditions. researchgate.net Furthermore, the dye solution treated with the organism Schizophyllum resulted in a notable increase in radicle (root) and plumule (shoot) growth compared to the control group. researchgate.net This suggests that the degradation of the dye by microorganisms can lead to byproducts that may not be phytotoxic and could even have a stimulatory effect on plant growth. researchgate.net

Table 2: Phytotoxicity Effects of Treated Disperse Orange Dye on Vigna radiata

| Treatment | Germination (%) | Radicle Growth Increase (%) | Plumule Growth Increase (%) | Source |

|---|